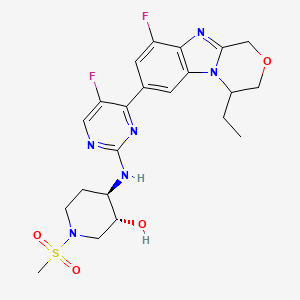

Cdk4-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H26F2N6O4S |

|---|---|

Molecular Weight |

508.5 g/mol |

IUPAC Name |

(3R,4R)-4-[[4-(4-ethyl-9-fluoro-3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-7-yl)-5-fluoropyrimidin-2-yl]amino]-1-methylsulfonylpiperidin-3-ol |

InChI |

InChI=1S/C22H26F2N6O4S/c1-3-13-10-34-11-19-27-21-14(23)6-12(7-17(21)30(13)19)20-15(24)8-25-22(28-20)26-16-4-5-29(9-18(16)31)35(2,32)33/h6-8,13,16,18,31H,3-5,9-11H2,1-2H3,(H,25,26,28)/t13?,16-,18-/m1/s1 |

InChI Key |

SKASIVWDIMHKPE-FMRBYIFOSA-N |

Isomeric SMILES |

CCC1COCC2=NC3=C(N12)C=C(C=C3F)C4=NC(=NC=C4F)N[C@@H]5CCN(C[C@H]5O)S(=O)(=O)C |

Canonical SMILES |

CCC1COCC2=NC3=C(N12)C=C(C=C3F)C4=NC(=NC=C4F)NC5CCN(CC5O)S(=O)(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Cdk4-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cdk4-IN-2 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the CDK4/Cyclin D and CDK6/Cyclin D complexes. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of the Retinoblastoma protein (Rb). In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. Inhibition of Rb phosphorylation by this compound leads to a sustained G1 cell cycle arrest and a subsequent block in cell proliferation.

Signaling Pathway

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Biochemical Activity

| Target | IC50 (nM) |

| CDK4 | 2.1 |

| CDK6 | 3.8 |

| CDK9 | 320 |

| DYRK1A | 450 |

Data compiled from publicly available sources.

Table 2: Anti-proliferative Activity in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 18 |

| H441 | Lung Cancer | 147.8 |

| H358 | Lung Cancer | 290.9 |

| PC3 | Prostate Cancer | 260.5 |

| MV-4-11 | Leukemia | 139 |

| JeKo-1 | Mantle Cell Lymphoma | 36.98 |

| SW780 | Bladder Cancer | 162.5 |

| HGC-27 | Gastric Cancer | 316.4 |

Data compiled from publicly available sources.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization for specific experimental conditions.

Kinase Inhibition Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against CDK4/Cyclin D1.

Materials:

-

Recombinant active CDK4/Cyclin D1 enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate: Rb protein fragment (e.g., GST-Rb (772-928))

-

[γ-³³P]ATP

-

This compound (serial dilutions)

-

P81 phosphocellulose paper

-

Phosphoric acid wash solution (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, substrate, and the desired concentration of this compound.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the P81 paper using a scintillation counter.

-

Calculate the percentage of kinase activity relative to a DMSO control and determine the IC50 value.

Cell Proliferation Assay

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (serial dilutions)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate as required by the reagent.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Normalize the data to the DMSO control and calculate the IC50 value.

Western Blot for Rb Phosphorylation

This protocol describes the detection of total and phosphorylated Rb in cells treated with this compound.

Materials:

-

Cancer cell line

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-Rb (total) and anti-phospho-Rb (e.g., Ser780)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the image using an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cells treated with this compound.

Materials:

-

Cancer cell line

-

This compound

-

PBS

-

Ethanol (70%, ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for a specified time (e.g., 24 hours).

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.

Experimental Workflow Visualization

Conclusion

This compound is a selective inhibitor of CDK4 and CDK6 that effectively blocks cell cycle progression at the G1/S checkpoint. Its mechanism of action, centered on the inhibition of Rb phosphorylation, has been well-characterized through a variety of biochemical and cellular assays. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the therapeutic potential of this compound and other CDK4/6 inhibitors.

Cdk4-IN-2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk4-IN-2 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6), key regulators of the cell cycle. By targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, this compound effectively induces G1 phase cell cycle arrest, thereby inhibiting the proliferation of cancer cells. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound, serving as a vital resource for researchers in oncology and drug discovery.

Chemical Structure and Properties

While various commercial suppliers list compounds referred to as "this compound," there are inconsistencies in the reported chemical structures and properties. The information presented here is a consolidation of available data, and researchers are advised to verify the specifics of the compound they are using.

Table 1: Physicochemical Properties of this compound Variants

| Property | Value (Source A) | Value (Source B) |

| Molecular Formula | C₂₇H₃₂F₂N | C₂₂H₂₃FN₆O₂ |

| Molecular Weight | 506.59 g/mol | 437.5 g/mol |

| CAS Number | 1800506-48-2 | 1629268-00-3 |

Note: The conflicting data highlights the importance of sourcing this compound from a reputable supplier with clear documentation and characterization data.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-proliferative effects by inhibiting the kinase activity of CDK4 and CDK6. In the G1 phase of the cell cycle, CDK4 and CDK6 form complexes with Cyclin D. These active complexes then phosphorylate the Retinoblastoma (Rb) protein. Phosphorylation of Rb leads to its dissociation from the E2F transcription factor, allowing E2F to activate the transcription of genes necessary for the transition from G1 to the S phase (DNA synthesis).

By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby repressing the transcription of S-phase-promoting genes and causing the cell to arrest in the G1 phase.

Biological Activity

This compound is a potent inhibitor of CDK4 and CDK6 with reported IC₅₀ values in the low nanomolar range.[1][2] Its inhibitory activity has been demonstrated in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| CDK4 | 2.7[1][2] |

| CDK6 | 16[1][2] |

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| JeKo-1 | Mantle Cell Lymphoma | 37.0[1][2] |

| MV-4-11 | Acute Myeloid Leukemia | 139[1][2] |

| H441 | Lung Cancer | 147.8[1][2] |

| SW780 | Bladder Cancer | 162.5[1][2] |

| PC3 | Prostate Cancer | 260.5[1][2] |

| H358 | Lung Cancer | 290.9[1][2] |

| HGC-27 | Gastric Cancer | 316.4[1][2] |

Experimental Protocols

The following are generalized protocols for assays commonly used to characterize CDK4/6 inhibitors like this compound. Specific parameters may need to be optimized for individual experimental setups.

In Vitro CDK4/6 Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by CDK4 or CDK6.

Methodology:

-

Reaction Setup: In a microplate, combine recombinant active CDK4/Cyclin D or CDK6/Cyclin D enzyme, a suitable substrate (e.g., a fragment of the Rb protein), and kinase assay buffer.

-

Inhibitor Addition: Add this compound at a range of concentrations. Include a DMSO control.

-

Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, γ-³²P-ATP is used. For non-radiometric assays, unlabeled ATP is used, and phosphorylation is detected using specific antibodies.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a defined period.

-

Reaction Termination: Stop the reaction, for example, by adding EDTA or by spotting the reaction mixture onto a filter membrane.

-

Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this is done by measuring radioactivity. For other methods like ADP-Glo™, luminescence is measured, which is proportional to the amount of ADP produced.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Cellular Retinoblastoma (Rb) Phosphorylation Assay (Western Blot)

This assay determines the effect of this compound on the phosphorylation of Rb in cultured cells.

Methodology:

-

Cell Culture and Treatment: Plate Rb-proficient cancer cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser780).

-

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Rb or a loading control protein like GAPDH or β-actin.

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb in treated versus control cells.

Synthesis

Conclusion

This compound is a valuable research tool for studying the role of the CDK4/6-Rb pathway in cell cycle regulation and cancer biology. Its high potency and selectivity make it a suitable compound for in vitro and cell-based assays. However, the inconsistencies in its reported chemical identity necessitate careful validation by researchers. This guide provides a foundational understanding of this compound and standardized protocols for its characterization, which will be instrumental for scientists in the field of oncology drug development.

References

The Function and Mechanism of CDK4 Inhibition: A Technical Guide

This guide provides a comprehensive overview of the function of Cyclin-Dependent Kinase 4 (CDK4) and the mechanism of action of its inhibitors, with a focus on Palbociclib as a representative molecule. It is intended for researchers, scientists, and drug development professionals.

Introduction to CDK4 and its Role in the Cell Cycle

Cyclin-Dependent Kinase 4 (CDK4) is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle.[1][2] In conjunction with its regulatory partners, the D-type cyclins (Cyclin D1, D2, and D3), CDK4 forms an active complex that governs the transition from the G1 (Gap 1) phase to the S (Synthesis) phase of the cell cycle.[3][4][5] This transition, known as the restriction point, is a critical checkpoint that commits the cell to a round of DNA replication and division.

The primary substrate of the CDK4/Cyclin D complex is the Retinoblastoma tumor suppressor protein (pRb).[1][6][7] In its hypophosphorylated state, pRb binds to and sequesters the E2F family of transcription factors, preventing them from activating the transcription of genes required for S-phase entry.[1][4] The activation of the CDK4/Cyclin D complex in response to mitogenic signals leads to the hyperphosphorylation of pRb.[4][7] This phosphorylation event causes a conformational change in pRb, resulting in the release of E2F transcription factors.[1][4] Liberated E2F then drives the expression of genes essential for DNA synthesis, thereby promoting cell cycle progression.[1][4]

Deregulation of the CDK4/Cyclin D-pRb-E2F pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation.[4][6] This can occur through various mechanisms, including the overexpression of Cyclin D, amplification of the CDK4 gene, or loss-of-function mutations in the RB1 gene.[3] Consequently, CDK4 has emerged as a key therapeutic target in oncology.[2]

Mechanism of Action of CDK4 Inhibitors

CDK4 inhibitors are small molecules designed to block the catalytic activity of CDK4 and its close homolog, CDK6. Palbociclib (PD-0332991), the first FDA-approved CDK4/6 inhibitor, serves as a prime example.[7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK4 and CDK6.[1][2] This binding event prevents the transfer of phosphate from ATP to pRb, thereby maintaining pRb in its active, hypophosphorylated state. As a result, pRb remains bound to E2F, transcription of S-phase genes is suppressed, and the cell is arrested in the G1 phase of the cell cycle.[8][9] This G1 arrest effectively halts the proliferation of cancer cells that are dependent on the CDK4/6-pRb pathway for growth.[1][9]

Quantitative Analysis of CDK4 Inhibition

The potency and efficacy of a CDK4 inhibitor are determined through a series of biochemical and cell-based assays. The data below is for Palbociclib.

Table 1: Biochemical Potency of Palbociclib

| Target Enzyme | IC50 (nM) | Assay Type |

| CDK4/Cyclin D1 | 11 | Cell-free kinase assay |

| CDK6/Cyclin D3 | 16 | Cell-free kinase assay |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Source: [10]

Table 2: Cellular Activity of Palbociclib in Breast Cancer Cell Lines

| Cell Line | Subtype | Key Genetic Features | IC50 (nM) | Assay Type |

| MCF-7 | HR+/HER2- | RB1 proficient | ~66 - 180 | Proliferation Assay |

| T-47D | HR+/HER2- | RB1 proficient | ~63 - 110 | Proliferation Assay |

| MDA-MB-231 | Triple-Negative | RB1 proficient | ~850 | Proliferation Assay |

Note: IC50 values in cellular assays can vary based on the specific assay conditions and duration of drug exposure. Sources: [5][11]

Table 3: In Vivo Efficacy of Palbociclib in a Xenograft Model

| Cancer Type | Cell Line | Treatment | Dosage | Outcome |

| ER+ Breast Cancer | T47D | Palbociclib | 100 mg/kg, daily | Significantly reduced primary tumor growth and bone metastasis. |

Experimental Protocols

The characterization of a CDK4 inhibitor involves a multi-step process, from initial biochemical screening to in vivo validation.

Biochemical Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the purified kinase enzyme.

-

Reaction Setup: Prepare a reaction mixture in a 96-well plate containing reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA), purified recombinant CDK4/Cyclin D3 enzyme, and a suitable substrate (e.g., a peptide fragment of pRb fused to GST).[10][13]

-

Compound Addition: Add the CDK4 inhibitor (e.g., Palbociclib) at various concentrations (typically a serial dilution). Include a DMSO vehicle control.

-

Initiation: Start the kinase reaction by adding ATP (e.g., ³³P-ATP or unlabeled ATP, depending on the detection method). Incubate at room temperature for a specified time (e.g., 2 hours).[13]

-

Detection:

-

Radiometric Assay: Stop the reaction and transfer the mixture to a filter plate. Wash away unincorporated ³³P-ATP. Measure the remaining radioactivity, which corresponds to the phosphorylated substrate, using a scintillation counter.[10]

-

Luminescence Assay (e.g., ADP-Glo™): After incubation, add ADP-Glo™ reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Measure luminescence using a plate reader. The signal is proportional to kinase activity.[14]

-

-

Data Analysis: Calculate the percentage of kinase activity inhibition at each compound concentration relative to the DMSO control. Plot the data and determine the IC50 value using non-linear regression.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle to confirm G1 arrest.

-

Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) and allow them to adhere. Treat the cells with the CDK4 inhibitor at a relevant concentration (e.g., 1 µM Palbociclib) for 24-48 hours.[15] Include an untreated or vehicle-treated control.

-

Cell Harvesting: Harvest the cells by trypsinization, wash with phosphate-buffered saline (PBS), and collect by centrifugation.

-

Fixation: Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20°C for at least 18 hours.[16]

-

Staining: Pellet the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide or DAPI) and RNase A (to prevent staining of double-stranded RNA).[16][17] Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of cell counts versus fluorescence intensity. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 (2n DNA content), S (>2n to <4n DNA content), and G2/M (4n DNA content) phases.[18] A successful G1 arrest will show a significant increase in the G0/G1 population and a corresponding decrease in the S and G2/M populations.[15]

Western Blot for Phospho-Retinoblastoma (pRb)

This immunoassay confirms that the inhibitor blocks the phosphorylation of pRb in a cellular context.

-

Cell Lysis: Treat cells as described for cell cycle analysis. After treatment, wash the cells with cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[19]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Blocking: Block non-specific binding sites on the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST).[20]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated pRb (e.g., anti-phospho-Rb Ser780).[19] Also, probe a separate blot or strip and re-probe the same blot for total pRb as a loading control.[20] An antibody against a housekeeping protein like β-actin should also be used to ensure equal protein loading.[21]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting light signal using an imaging system.

-

Analysis: Compare the band intensity for phospho-pRb between the treated and control samples. A potent CDK4 inhibitor will cause a significant decrease in the phospho-pRb signal relative to the total pRb and loading control.[22]

Conclusion

Inhibitors of CDK4, exemplified by Palbociclib, function by specifically targeting the catalytic activity of the CDK4/6 enzymes. This intervention effectively restores the G1 checkpoint control by preventing the phosphorylation of the Retinoblastoma protein, thereby halting the proliferation of cancer cells dependent on this pathway. The comprehensive characterization of these inhibitors through biochemical, cellular, and in vivo assays is crucial for their development as targeted cancer therapeutics. The detailed protocols provided in this guide offer a framework for the evaluation of novel CDK4 inhibitors in a research and drug development setting.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Inhibiting CDK4/6 in Breast Cancer with Palbociclib, Ribociclib, and Abemaciclib: Similarities and Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of the CDK4/6 inhibitor palbociclib (PD 0332991) and its future application in cancer treatment (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palbociclib: A breakthrough in breast carcinoma in women - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Palbociclib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

- 9. pharmacytimes.com [pharmacytimes.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The CDK4/6 Inhibitor Palbociclib Inhibits Estrogen-Positive and Triple Negative Breast Cancer Bone Metastasis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4.6. CDK4 Enzyme Inhibition Assay [bio-protocol.org]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. researchgate.net [researchgate.net]

- 16. Release from cell cycle arrest with Cdk4/6 inhibitors generates highly synchronized cell cycle progression in human cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Flow cytometry for cell cycle analysis: [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. aacrjournals.org [aacrjournals.org]

A Technical Guide to Cdk4-IN-2: Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Cdk4-IN-2, a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). The discovery of this compound, also referred to as CDK4/6-IN-2, is detailed in patent US20180000819A1, where it is listed as "Compound 1".[1] This document outlines the synthesis, mechanism of action, and biological activity of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to CDK4/6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4 and CDK6) are key regulators of the cell cycle. In complex with D-type cyclins, they phosphorylate the Retinoblastoma (Rb) protein, a critical step for the G1-S phase transition. Dysregulation of the CDK4/6-Cyclin D-Rb pathway is a common feature in many cancers, leading to uncontrolled cell proliferation. Therefore, inhibiting CDK4 and CDK6 has emerged as a promising therapeutic strategy in oncology. This compound is a small molecule inhibitor that targets the ATP-binding pocket of CDK4 and CDK6, effectively halting the cell cycle and inhibiting tumor growth.

Discovery of this compound

This compound (CDK4/6-IN-2) was identified as a potent inhibitor of CDK4 and CDK6, as described in patent US20180000819A1.[1] The compound has a core structure of pyrazolo[1,5-a]pyrimidine. Its discovery was part of a broader effort to develop selective kinase inhibitors for cancer therapy.

Physicochemical Properties and Structure

| Property | Value |

| Chemical Name | 5-(4-((5-fluoro-2-((4-(2-hydroxy-2-methylpropyl)piperazin-1-yl)methyl)pyridin-4-yl)amino)pyrimidin-2-ylamino)-2-methylbenzonitrile |

| Molecular Formula | C27H32F2N8O |

| Molecular Weight | 522.6 g/mol |

| CAS Number | 1800506-48-2 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Chemical Structure:

[Image of the chemical structure of this compound will be displayed here. A placeholder is used as I cannot generate images.]

Synthesis of this compound

The synthesis of this compound is a multi-step process detailed in patent US20180000819A1. The core pyrazolo[1,5-a]pyrimidine scaffold is constructed, followed by sequential functionalization.

Synthetic Scheme (Conceptual):

Caption: Conceptual synthetic workflow for this compound.

Detailed Synthetic Protocol (Based on general procedures for similar compounds):

-

Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core: The synthesis typically begins with the condensation of a substituted aminopyrazole with a β-ketoester or a similar three-carbon electrophile to form the pyrazolo[1,5-a]pyrimidine ring system.

-

Step 2: Introduction of the Anilino Moiety: The core is then halogenated, typically at the 2-position, to allow for a subsequent nucleophilic aromatic substitution or a palladium-catalyzed cross-coupling reaction with a substituted aniline.

-

Step 3: Functionalization of the Pyrimidine Ring: Further modifications are made to the pyrimidine ring, often involving the introduction of side chains through coupling reactions to achieve the final structure of this compound.

(Note: The precise, step-by-step synthesis with reagents and conditions would be found in the experimental section of the cited patent.)

Biological Activity and Data

This compound exhibits potent and selective inhibitory activity against CDK4 and CDK6, leading to anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) |

| CDK4 | 2.7 |

| CDK6 | 16 |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| JeKo-1 | Mantle Cell Lymphoma | 37.0 |

| MV-4-11 | Acute Myeloid Leukemia | 139 |

| H441 | Lung Carcinoma | 147.8 |

| SW780 | Bladder Carcinoma | 162.5 |

| PC3 | Prostate Cancer | 260.5 |

| H358 | Non-Small Cell Lung Cancer | 290.9 |

| HGC-27 | Gastric Cancer | 316.4 |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of CDK4 and CDK6. By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of the Rb protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby preventing the expression of genes required for S-phase entry and ultimately leading to G1 cell cycle arrest.

CDK4/Rb Signaling Pathway:

Caption: The CDK4/Rb signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro CDK4 Kinase Assay (Luminescence-Based)

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against CDK4.

Workflow:

Caption: Workflow for a luminescence-based CDK4 kinase inhibition assay.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO.

-

Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, and DTT.

-

Prepare a solution of recombinant human CDK4/Cyclin D3 enzyme in kinase buffer.

-

Prepare a solution of the substrate (e.g., a peptide derived from the Rb protein) and ATP in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the this compound dilutions.

-

Add the CDK4/Cyclin D3 enzyme solution to each well.

-

Initiate the kinase reaction by adding the substrate/ATP mixture.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent).

-

Add a kinase detection reagent that converts the ADP produced to ATP and generates a luminescent signal proportional to the amount of ADP.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence signal is inversely proportional to the kinase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method to assess the anti-proliferative effects of this compound on cancer cell lines.

Workflow:

Caption: Workflow for an MTT cell proliferation assay.

Detailed Protocol:

-

Cell Seeding:

-

Harvest and count the desired cancer cells.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate cell culture medium.

-

Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

-

Incubation:

-

Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO₂.

-

-

MTT Addition and Formazan Formation:

-

Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

-

Add the MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium containing MTT.

-

Add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

This compound is a potent and selective dual inhibitor of CDK4 and CDK6 with significant anti-proliferative activity in a range of cancer cell lines. Its mechanism of action, involving the inhibition of the CDK4/6-Rb pathway, makes it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided in this guide offer a foundation for the in vitro characterization of this compound and similar compounds.

References

The Role of the Cdk4/Cyclin D1 Complex in Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Cyclin-Dependent Kinase 4 (Cdk4) and Cyclin D1 complex is a critical regulator of the cell cycle, acting as a key sensor of extracellular mitogenic signals. Its primary function is to control the transition from the G1 (first gap) phase to the S (synthesis) phase, a crucial checkpoint for cell proliferation. Dysregulation of the Cdk4/cyclin D1 pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention. This guide provides an in-depth overview of the Cdk4/cyclin D1 complex, including its core mechanism, regulation, downstream effectors, and its role in oncology. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for the scientific community.

Core Mechanism of Action: The G1-S Transition Gatekeeper

Progression through the cell cycle is a tightly orchestrated process governed by the sequential activation of cyclin-dependent kinases. The Cdk4/cyclin D1 complex is central to the G1 phase. In quiescent cells (G0), the Retinoblastoma tumor suppressor protein (pRb) is in a hypophosphorylated state and binds to the E2F family of transcription factors, actively repressing the transcription of genes required for DNA synthesis.

Upon mitogenic stimulation, such as the presence of growth factors, the synthesis of cyclin D1 is induced. Cyclin D1 then binds to and activates its catalytic partner, Cdk4. The active Cdk4/cyclin D1 complex phosphorylates pRb at specific serine and threonine residues. This phosphorylation event disrupts the pRb-E2F interaction, liberating E2F to activate the transcription of target genes essential for S-phase entry, including cyclin E, cyclin A, and enzymes involved in DNA replication. This process effectively drives the cell past the Restriction Point (R-point), committing it to a new round of division.

Regulation of Cdk4/Cyclin D1 Activity

The activity of the Cdk4/cyclin D1 complex is meticulously controlled by multiple mechanisms to ensure proper cell cycle timing.

-

Upstream Mitogenic Signaling: Cyclin D1 synthesis is directly linked to extracellular signals. Growth factor stimulation activates pathways like the RAS/MAPK and PI3K/AKT cascades, which converge to promote the transcription and translation of the CCND1 gene (encoding cyclin D1).

-

CDK Inhibitors (CKIs): Two families of proteins act as crucial negative regulators.

-

INK4 family (p16INK4a, p15INK4b, p18INK4c, p19INK4d): These proteins specifically bind to Cdk4 and Cdk6, preventing their association with D-type cyclins. The loss of INK4 proteins, particularly p16, is a frequent event in cancer.

-

Cip/Kip family (p21Cip1, p27Kip1): These inhibitors can bind to a broader range of Cdk-cyclin complexes. While they can inhibit Cdk4/cyclin D1, they also play a role in the assembly and nuclear import of the complex. The stoichiometry is critical; at high concentrations, they are inhibitory, while at lower concentrations, they can act as assembly factors.

-

-

Phosphorylation: Full activation of Cdk4 requires phosphorylation of a conserved threonine residue (Thr172) in its T-loop by the CDK-activating kinase (CAK).

-

Cyclin D1 Degradation: Cyclin D1 levels decline as cells progress into the S phase. This is mediated by its phosphorylation, which triggers its export from the nucleus to the cytoplasm for ubiquitination and subsequent degradation by the proteasome.

Substrates and Non-Canonical Functions

While pRb is the canonical substrate, the Cdk4/cyclin D1 complex phosphorylates other proteins, expanding its regulatory role.

-

SMAD3: Phosphorylation of SMAD3 by Cdk4/cyclin D1 inhibits its anti-proliferative function in the TGF-β signaling pathway.

-

FOXM1: The Forkhead Box M1 transcription factor is activated by Cdk4/6 phosphorylation, which stabilizes the protein and promotes the expression of G1/S phase genes.

-

Other Substrates: Additional identified substrates include proteins involved in cell differentiation and metabolism, suggesting roles for Cdk4/cyclin D1 beyond direct cell cycle control.

Furthermore, cyclin D1 can exert functions independent of Cdk4, including the regulation of transcription and DNA repair processes.

Role in Cancer and Therapeutic Targeting

The Cdk4/cyclin D1 pathway is one of the most frequently deregulated pathways in human cancer. This can occur through various mechanisms:

-

Cyclin D1 Overexpression: Amplification or translocation of the CCND1 gene is common in breast cancer, mantle cell lymphoma, and squamous cell carcinomas.

-

CDK4 Amplification: Increased copy number of the CDK4 gene is found in sarcomas, glioblastomas, and melanomas.

-

Loss of Inhibitors: Deletion or silencing of the CDKN2A gene, which encodes p16INK4a, is a very common event across numerous tumor types.

The central role of this axis in driving cancer cell proliferation has led to the development of highly specific small-molecule inhibitors targeting Cdk4 and Cdk6. Drugs such as Palbociclib, Ribociclib, and Abemaciclib have shown significant clinical efficacy, particularly in hormone receptor-positive breast cancer, and are being investigated in a wide range of other malignancies. These inhibitors function by competing with ATP for the kinase's catalytic site, thereby preventing pRb phosphorylation and inducing a G1 cell cycle arrest.

Quantitative Data

Table 1: Kinase Activity and Substrate Affinity

| Parameter | Value | Substrate | Conditions | Reference |

| Specific Activity | 17 nmol/min/mg | Recombinant Rb | ADP-Glo™ Kinase Assay | |

| Km for ATP | 10 µM | RB protein | Radiometric HotSpot™ assay | |

| Km for Rb peptide | 3 µM | RB protein | Radiometric HotSpot™ assay | |

| Preferred Phosphorylation Site | Ser795 | Retinoblastoma Protein (Rb) | In vitro kinase assay | |

| Cdk4 Protein Half-life | ~2.7 - 2.9 hours | - | Pulse-chase experiment |

Table 2: IC50 Values of Selective Cdk4/6 Inhibitors

| Inhibitor | IC50 (nM) for Cdk4/D1 | Assay Type | Reference |

| Palbociclib (PD-0332991) | 4.03 | NanoBRET™ TE Intracellular Assay | |

| Staurosporine | 8.7 | Radiometric HotSpot™ assay | |

| GW 5074 | 3,900 | Radiometric HotSpot™ assay | |

| Ro 31-8220 | >100,000 | Radiometric HotSpot™ assay |

Experimental Protocols

Protocol 1: Immunoprecipitation (IP) of Cdk4/Cyclin D1 Complex

This protocol describes the isolation of the Cdk4/cyclin D1 complex from cell lysates.

-

Cell Lysis:

-

Harvest cells and wash twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in ice-cold ELB buffer (160 mM NaCl, 50 mM HEPES pH 7.5, 5 mM EDTA, 0.1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Immunoprecipitation:

-

Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

-

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C on a rotator.

-

Centrifuge and transfer the supernatant to a new tube.

-

Add 2-4 µg of anti-Cdk4 or anti-cyclin D1 antibody to 1-5 mg of cell lysate.

-

Incubate for 2-4 hours or overnight at 4°C on a rotator.

-

Add 30 µl of equilibrated Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

-

Wash the beads 3-4 times with ice-cold lysis buffer.

-

After the final wash, aspirate all supernatant. The complex is now bound to the beads and can be used for kinase assays or eluted for Western blotting.

-

For Western blotting, elute the proteins by adding 2X Laemmli sample buffer and boiling for 5 minutes.

-

Protocol 2: In Vitro Kinase Assay

This protocol measures the kinase activity of the immunoprecipitated Cdk4/cyclin D1 complex.

-

Reaction Setup:

-

Perform immunoprecipitation as described in Protocol 1. After the final wash, resuspend the beads in kinase buffer.

-

Prepare the kinase reaction mixture in a final volume of 25-50 µl. The mixture should contain:

-

Immunoprecipitated Cdk4/cyclin D1 complex on beads.

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

1-2 µg of substrate, such as recombinant C-terminal Retinoblastoma Fragment (CTRF) or GST-pRb.

-

10-50 µM cold ATP.

-

1-5 µCi of [γ-32P]ATP or [γ-33P]ATP.

-

-

-

Kinase Reaction:

-

Initiate the reaction by adding the ATP mixture.

-

Incubate at 30°C or 37°C for 20-30 minutes with gentle agitation.

-

Terminate the reaction by adding an equal volume of 2X Laemmli sample buffer and boiling for 5 minutes.

-

-

Detection:

-

Separate the reaction products by SDS-PAGE.

-

Dry the gel and expose it to X-ray film or a phosphorimager screen to detect the phosphorylated substrate.

-

Alternatively, non-radioactive methods like the ADP-Glo™ Kinase Assay can be used, which measures the amount of ADP produced.

-

Protocol 3: Western Blotting for Cdk4 and Cyclin D1

This protocol describes the detection of Cdk4 and cyclin D1 proteins in cell lysates.

-

Sample Preparation:

-

Prepare cell lysates as described in Protocol 1 (Step 1).

-

Determine protein concentration.

-

Mix 20-50 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

-

SDS-PAGE and Transfer:

-

Load samples onto a 10-12% polyacrylamide gel and separate proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

-

Incubate the membrane with primary antibodies specific for Cdk4 or cyclin D1 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the signal using X-ray film or a digital imaging system.

-

Re-probe the membrane with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Protocol 4: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Preparation and Fixation:

-

Harvest approximately 1 x 106 cells per sample.

-

Wash cells once with cold PBS and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.

-

Incubate the cells for at least 2 hours at 4°C (or store at -20°C for longer periods).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash once with PBS.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. A typical solution is PBS with 50 µg/mL PI and 100 µg/mL RNase A. RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

-

Incubate at room temperature or 37°C for 15-30 minutes, protected from light.

-

-

Data Acquisition:

-

Analyze the stained cells on a flow cytometer.

-

Excite the PI with a blue or green laser (e.g., 488 nm) and collect the fluorescence emission in the red spectrum.

-

Generate a histogram of DNA content (fluorescence intensity). The first peak represents G0/G1 cells (2N DNA content), the second peak represents G2/M cells (4N DNA content), and the region between the peaks represents S-phase cells.

-

Use cell cycle analysis software to quantify the percentage of cells in each phase.

-

Cdk4-IN-2: A Technical Guide to a Selective Cdk4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclin-dependent kinase 4 (CDK4) is a crucial regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers. In complex with D-type cyclins, CDK4 phosphorylates the retinoblastoma protein (Rb), a pivotal step that initiates the G1-S phase transition and commits the cell to another round of division. The dysregulation of the Cyclin D-CDK4/6-INK4-Rb pathway is a frequent event in tumorigenesis, making CDK4 an attractive target for cancer therapy. Cdk4-IN-2 is a potent and selective inhibitor of CDK4, showing promise as a tool for cancer research and as a potential therapeutic agent. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, underlying signaling pathways, and detailed experimental protocols for its characterization.

Biochemical and Cellular Activity of this compound

This compound demonstrates high potency and selectivity for CDK4 over the closely related CDK6. Its inhibitory activity has been characterized through both biochemical and cellular assays.

Table 1: Biochemical Activity of this compound

| Target | IC50 (nM) |

| CDK4 | 2.7[1] |

| CDK6 | 16[1] |

IC50: The half-maximal inhibitory concentration, representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| JeKo-1 | Mantle Cell Lymphoma | 36.98[1] |

| MV-4-11 | Acute Myeloid Leukemia | 139[1] |

| H441 | Lung Carcinoma | 147.8[1] |

| SW780 | Bladder Carcinoma | 162.5[1] |

| PC3 | Prostate Cancer | 260.5[1] |

| H358 | Bronchioloalveolar Carcinoma | 290.9[1] |

| HGC-27 | Gastric Cancer | 316.4[1] |

IC50 values in cellular assays represent the concentration of the compound that inhibits cell proliferation by 50%.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the kinase activity of CDK4. This inhibition prevents the phosphorylation of the retinoblastoma protein (pRb), a key substrate of the CDK4/Cyclin D complex. Hypophosphorylated pRb remains bound to the E2F family of transcription factors, thereby repressing the transcription of genes required for entry into the S phase of the cell cycle. This leads to a G1 cell cycle arrest and a subsequent block in cell proliferation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Biochemical Kinase Assay (CDK4/CDK6 Inhibition)

This assay measures the ability of this compound to inhibit the enzymatic activity of purified CDK4/Cyclin D and CDK6/Cyclin D complexes.

Materials:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes

-

Retinoblastoma protein (Rb) fragment (e.g., GST-Rb (792-928)) as a substrate

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP solution

-

[γ-³³P]ATP

-

This compound

-

DMSO (vehicle control)

-

Phosphocellulose filter paper

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter and cocktail

Procedure:

-

Prepare a reaction mixture containing the kinase, Rb substrate, and kinase assay buffer.

-

Add serial dilutions of this compound or DMSO to the reaction mixture in a 96-well plate.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the respective kinase.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper extensively with the wash buffer to remove unincorporated [γ-³³P]ATP.

-

Measure the amount of incorporated ³³P into the Rb substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic effects of this compound.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound

-

DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound (and DMSO as a vehicle control) and incubate for the desired period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the IC50 value.

Western Blot Analysis of pRb Phosphorylation

This technique is used to detect the phosphorylation status of the retinoblastoma protein (pRb) in cells treated with this compound, providing a direct measure of the inhibitor's target engagement and downstream effects.

References

An In-depth Technical Guide to CDK4 Inhibition and G1 Phase Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Cyclin-Dependent Kinase 4 (CDK4) inhibitors in inducing G1 phase cell cycle arrest. While focusing on the principles of CDK4 inhibition, this document notes that the specific compound "Cdk4-IN-2" may refer to several distinct chemical entities with limited and, in some cases, conflicting publicly available data. Therefore, this guide will use the established mechanism of selective CDK4/6 inhibitors as a well-characterized model to discuss the core topic.

Executive Summary

The transition from the G1 (Gap 1) to the S (Synthesis) phase of the cell cycle is a critical checkpoint for cell proliferation, primarily governed by the activity of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). In many cancers, this pathway is dysregulated, leading to uncontrolled cell division. Selective pharmacological inhibition of CDK4 is a clinically validated strategy to halt this progression by inducing a cytostatic arrest in the G1 phase. This is achieved by preventing the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state, sequesters E2F transcription factors and blocks the expression of genes required for DNA synthesis. This guide details the underlying signaling pathway, presents key quantitative data for representative inhibitors, outlines standard experimental protocols for characterization, and provides visual workflows and logical models for understanding the mechanism of action.

Quantitative Data on CDK4 Inhibitors

Quantitative assessment of inhibitor potency and selectivity is crucial for drug development. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Note on "this compound": The designation "this compound" is not unique. Data from various chemical suppliers refer to different molecules with this name, highlighting the need for careful compound verification. For instance, one compound (A17 from MedChemExpress) shows high potency, while another (NSC 625987) has conflicting reports regarding its activity[1][2]. A third, designated CDK4/6-IN-2, shows potent dual activity[3].

Table 2.1: Potency of Various Compounds Designated as CDK4 Inhibitors

| Compound Name | Target | IC50 / Ki | Selectivity Notes | Source |

| This compound (A17) | CDK4 | 2 nM (IC50) | Data on selectivity is limited. | [1] |

| CDK4/6-IN-2 | CDK4 | 2.7 nM (IC50) | Also inhibits CDK6 (IC50 = 16 nM). | [3] |

| Cdk4 Inhibitor II (NSC 625987) | CDK4/cyclin D1 | 200 nM (IC50) | >500-fold selective over CDK1/2. However, later studies questioned its CDK4 inhibitory activity. | [2][4][5] |

| Palbociclib (PD-0332991) | CDK4 | 11 nM (IC50) | Highly selective dual inhibitor of CDK4 and CDK6 (CDK6 IC50 = 16 nM). | [6][7] |

| Ribociclib (LEE011) | CDK4 | 10 nM (IC50) | Highly selective dual inhibitor of CDK4 and CDK6 (CDK6 IC50 = 39 nM). | [6][8] |

| Abemaciclib (LY2835219) | CDK4 | 2 nM (IC50) | Highly selective dual inhibitor of CDK4 and CDK6 (CDK6 IC50 = 10 nM). | [6][7] |

Table 2.2: Cellular Activity of Representative CDK4/6 Inhibitors

| Inhibitor | Cell Line | Effect | Concentration | Result | Source |

| Palbociclib | T47D (Breast Cancer) | Cell Proliferation | 36 nM (IC50) | Potent inhibition of cell growth. | [9] |

| LEE011 (Ribociclib) | Neuroblastoma (sensitive lines) | Cell Proliferation | 307 ± 68 nM (Mean IC50) | Induced cytostasis. | [10] |

| LEE011 (Ribociclib) | Neuroblastoma (sensitive lines) | G1 Arrest | 100-250 nM | Significant increase in G0/G1 population with a corresponding decrease in S and G2-M populations. | [10] |

| CDK4/6-IN-2 | JeKo-1 (Mantle Cell Lymphoma) | Cell Proliferation | 36.98 nM (IC50) | Potent inhibition of cell growth. | [3] |

| CDK4/6-IN-2 | MV-4-11 (Leukemia) | Cell Proliferation | 139 nM (IC50) | Potent inhibition of cell growth. | [3] |

Core Signaling Pathway: CDK4 in G1/S Transition

The progression from G1 to S phase is driven by a signaling cascade that integrates mitogenic signals. CDK4, in complex with its regulatory partner Cyclin D, is a key initiator of this process.

-

Mitogenic Stimulation: Growth factors stimulate the synthesis of D-type cyclins (D1, D2, D3)[11].

-

Complex Formation: Cyclin D binds to and activates CDK4 (or CDK6)[12].

-

Rb Phosphorylation: The active Cyclin D-CDK4 complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb)[6][10].

-

E2F Release: Phosphorylation of Rb causes it to release the E2F transcription factor[13].

-

Gene Transcription: E2F is then free to activate the transcription of genes essential for S-phase entry, such as those for Cyclin E, Cyclin A, and enzymes required for DNA replication[11].

-

G1 Arrest by Inhibition: A selective CDK4 inhibitor binds to the ATP-binding pocket of CDK4, preventing it from phosphorylating Rb. This maintains Rb in its active, hypophosphorylated state, keeping E2F sequestered and halting the cell cycle in G1[13].

Experimental Protocols

Characterizing a CDK4 inhibitor requires a suite of biochemical and cell-based assays to confirm its mechanism of action and cellular effects.

In Vitro Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of the compound on the purified kinase enzyme.

Objective: To determine the concentration of this compound required to inhibit 50% of CDK4/Cyclin D1 kinase activity.

Materials:

-

Recombinant human CDK4/Cyclin D1 enzyme complex.

-

Kinase substrate (e.g., a peptide derived from Rb protein).

-

ATP, [γ-³²P]ATP or fluorescently-labeled ATP analog.

-

This compound serially diluted in DMSO.

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Phosphocellulose paper or microplate reader for detection.

Methodology:

-

Reaction Setup: In a 96-well plate, prepare a reaction mix containing kinase buffer, the Rb-derived substrate, and the CDK4/Cyclin D1 enzyme.

-

Inhibitor Addition: Add serially diluted this compound (or DMSO as a vehicle control) to the wells. Incubate for 10-15 minutes at room temperature to allow inhibitor binding.

-

Initiate Reaction: Start the kinase reaction by adding a mix of cold ATP and radiolabeled ATP (or fluorescent ATP analog). Incubate for 20-30 minutes at 30°C.

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid or EDTA).

-

Detection:

-

Radiometric: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³²P]ATP. Measure the remaining radioactivity (representing phosphorylated substrate) using a scintillation counter.

-

Fluorescence-based: Use a commercial kit (e.g., ADP-Glo™) that measures the conversion of ATP to ADP, with a luminescent or fluorescent readout on a plate reader.

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Objective: To quantify the percentage of cells arrested in the G1 phase following treatment with this compound.

Materials:

-

Cancer cell line known to have a functional Rb pathway (e.g., T47D, MCF-7, neuroblastoma cell lines).

-

Complete cell culture medium.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Trypsin-EDTA.

-

70% cold ethanol.

-

Propidium Iodide (PI) staining solution (containing PI and RNase A).

-

Flow cytometer.

Methodology:

-

Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) and a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).

-

Harvesting: Harvest both adherent and floating cells. Wash with PBS and centrifuge.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS. Resuspend the pellet in PI/RNase A staining solution and incubate for 30 minutes in the dark at room temperature. The RNase A degrades RNA to prevent it from interfering with DNA staining.

-

Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence intensity is directly proportional to the DNA content.

-

Data Analysis: Gate the cell population to exclude debris and doublets. Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate a histogram of DNA content and quantify the percentage of cells in G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.

Western Blotting for Rb Phosphorylation

This technique is used to detect the phosphorylation status of Rb, a direct downstream target of CDK4.

Objective: To confirm that this compound inhibits CDK4 activity in cells by measuring the reduction in phosphorylated Rb.

Materials:

-

Cell lysates from this compound treated and control cells.

-

Protein quantification assay (e.g., BCA assay).

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Rb (Ser780 or Ser807/811), anti-total-Rb, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Methodology:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed for total Rb and a loading control like β-actin to confirm equal protein loading and to assess the ratio of phosphorylated to total protein.

Logical Relationships and Downstream Effects

The inhibition of CDK4 initiates a clear cascade of events, leading from target engagement to a defined cellular phenotype. Prolonged G1 arrest can have further consequences, including the induction of cellular senescence or apoptosis in some contexts.

Conclusion

Selective CDK4 inhibitors are powerful tools for dissecting cell cycle control and represent a cornerstone of modern targeted cancer therapy. Their primary mechanism of action is the induction of a robust G1 phase cell cycle arrest through the inhibition of Rb phosphorylation. The characterization of any novel CDK4 inhibitor, such as a compound designated this compound, requires rigorous validation through biochemical and cellular assays to confirm its potency, selectivity, and on-target effect. The protocols and conceptual frameworks provided in this guide offer a standard model for conducting such an evaluation, enabling researchers to confidently assess the potential of new therapeutic agents targeting the cell cycle.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Cdk4 inhibitor II | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 3. CDK4/6-IN-2 | CDK | TargetMol [targetmol.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of active CDK4-cyclin D and mechanistic basis for abemaciclib efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. CDK4: a master regulator of the cell cycle and its role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin-dependent kinase 4 - Wikipedia [en.wikipedia.org]

- 13. m.youtube.com [m.youtube.com]

Technical Guide: Cdk4 Inhibition and its Impact on Retinoblastoma (Rb) Protein Phosphorylation

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the mechanism by which Cyclin-Dependent Kinase 4 (Cdk4) inhibitors modulate the phosphorylation state of the Retinoblastoma (Rb) protein, a critical event in cell cycle control. While this guide centers on the principles of Cdk4 inhibition, it uses data from well-characterized inhibitors like Palbociclib and Ribociclib as representative examples for a hypothetical "Cdk4-IN-2," due to the absence of specific public data for a compound with that exact designation.

Introduction: The Cdk4/Cyclin D-Rb Axis

Progression through the G1 phase of the cell cycle is a tightly regulated process governed by the Retinoblastoma protein (Rb). In its active, hypophosphorylated state, Rb binds to E2F transcription factors, repressing the expression of genes necessary for the transition into the S phase (DNA synthesis). The inactivation of Rb is initiated by its phosphorylation by Cyclin D-dependent kinases 4 and 6 (Cdk4/6). This phosphorylation event is a critical checkpoint; its dysregulation is a hallmark of many cancers, making Cdk4 a prime therapeutic target.

Cdk4, in complex with its regulatory partner Cyclin D, partially phosphorylates Rb. This initial "priming" phosphorylation leads to a conformational change in Rb, facilitating its subsequent hyperphosphorylation by Cyclin E-Cdk2 complexes. Hyperphosphorylated Rb releases E2F, allowing the transcription of S-phase genes and committing the cell to another round of division. Cdk4 inhibitors disrupt this cascade at its inception, enforcing the G1 checkpoint and halting proliferation.

Mechanism of Action: Cdk4 Inhibition and Rb Phosphorylation

This compound and other selective Cdk4/6 inhibitors are ATP-competitive small molecules. They bind to the ATP-binding pocket of Cdk4, preventing the transfer of phosphate from ATP to its substrates, most notably the Rb protein.

The functional consequence of this inhibition is the stabilization of Rb in its active, growth-suppressive state. By blocking the initial phosphorylation of Rb, Cdk4 inhibitors prevent the entire downstream cascade of events required for cell cycle progression.

Key Events Following Cdk4 Inhibition:

-

Rb remains hypophosphorylated: Cdk4 is blocked from phosphorylating key residues on Rb, such as Serine 780 (Ser780) and Serine 795 (Ser795).

-

Rb-E2F complex is maintained: Active Rb remains bound to E2F transcription factors.

-

E2F target genes are repressed: The transcription of genes essential for DNA replication is inhibited.

-

Cells arrest in the G1 phase: The cell cycle is halted before the G1/S checkpoint.

Quantitative Data: Inhibitory Potency

The efficacy of a Cdk4 inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the enzymatic activity of Cdk4 by 50%. High selectivity for Cdk4/6 over other kinases, particularly Cdk2, is a desirable trait to minimize off-target effects.

| Inhibitor | Target | IC50 (nM) | Selectivity Notes |

| Palbociclib (PD 0332991) | Cdk4/Cyclin D1 | 11 | Highly selective for Cdk4/6. |

| Cdk6/Cyclin D3 | 16 | No activity against a panel of other kinases. | |

| Ribociclib (LEE011) | Cdk4/Cyclin D1 | 10 | Over 1,000-fold less potent against Cdk1/Cyclin B. |

| Cdk6/Cyclin D3 | 39 | ||

| Abemaciclib (LY2835219) | Cdk4/Cyclin D1 | 2 | Potent inhibitor of Cdk4 and Cdk6. |

| Cdk6/Cyclin D3 | 10 | Less selective than Palbociclib, with activity against other kinases. |

Experimental Protocols

Verifying the mechanism of action of a Cdk4 inhibitor involves both in vitro biochemical assays and cell-based functional assays.

In Vitro Cdk4 Kinase Assay (Radiometric)

This assay directly measures the ability of an inhibitor to block the phosphorylation of an Rb substrate by recombinant Cdk4/Cyclin D1.

Objective: To determine the IC50 value of this compound against Cdk4/Cyclin D1.

Materials:

-

Enzyme: Recombinant active Human Cdk4/Cyclin D1.

-

Substrate: Recombinant Rb protein fragment (e.g., GST-Rb C-terminus, aa 773-928).

-

Inhibitor: this compound, serially diluted in DMSO.

-

Radiolabel: [γ-³³P]ATP or [γ-³²P]ATP.

-

Kinase Assay Buffer: 25 mM MOPS (pH 7.2), 25 mM MgCl₂, 12.5 mM β-glycerol-phosphate, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.

-

Stopping Solution: 1% Phosphoric Acid.

-

Detection: P81 phosphocellulose paper and a scintillation counter.

Protocol:

-

Prepare Kinase Reaction: In a microcentrifuge tube or 96-well plate, combine the Kinase Assay Buffer, a fixed concentration of the Rb substrate (e.g., 0.2 mg/mL), and the desired concentration of this compound.

-

Add Enzyme: Add the recombinant Cdk4/Cyclin D1 enzyme to the reaction mixture and pre-incubate for 10 minutes at room temperature to allow inhibitor binding.

-

Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP to a final concentration of 10-50 µM. Incubate at 30°C for 20-30 minutes.

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash: Immediately immerse the P81 paper in 1% phosphoric acid. Wash three times for 10 minutes each to remove unincorporated [γ-³³P]ATP.

-

Detect Signal: Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition versus the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Cell-Based Rb Phosphorylation Assay (Western Blot)

This assay confirms that the inhibitor blocks Rb phosphorylation in a cellular context.

Objective: To visualize the decrease in site-specific Rb phosphorylation in cells treated with this compound.

Materials:

-

Cell Line: A cancer cell line with an intact Rb pathway (e.g., MCF-7, HCT116).

-

Inhibitor: this compound.

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

-

Antibodies:

-

Primary: Rabbit anti-phospho-Rb (Ser780), Rabbit anti-phospho-Rb (Ser807/811), Mouse anti-total Rb, Mouse anti-Actin (loading control).

-

Secondary: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

-

Detection: Enhanced Chemiluminescence (ECL) substrate.

Protocol:

-

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly on the plate with ice-cold lysis buffer.

-

Protein Quantification: Scrape the lysates, collect them, and clarify by centrifugation. Determine the protein concentration of the supernatants using a BCA or Bradford assay.

-

SDS-PAGE: Normalize protein amounts for all samples, add Laemmli sample buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

-

Incubate with a primary antibody (e.g., anti-phospho-Rb Ser780) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Compare the intensity of the phospho-Rb bands in treated samples to the vehicle control. Re-probe the blot for total Rb and a loading control to ensure equal protein loading.

Conclusion

Inhibitors of Cdk4, such as the representative this compound, are a powerful class of therapeutic agents that function by directly preventing the initial, rate-limiting step of Rb inactivation. By blocking the phosphorylation of Rb, these compounds maintain it in its active, tumor-suppressive state, leading to a robust G1 cell cycle arrest. The technical protocols and quantitative data outlined in this guide provide a framework for the characterization and development of Cdk4 inhibitors, validating their mechanism of action from the biochemical to the cellular level. This targeted approach is fundamental to precision oncology, offering a clear therapeutic strategy for cancers dependent on the Cdk4/Cyclin D-Rb axis.

A Technical Guide to CDK4 Inhibition in Tumor Suppression: A Profile of Palbociclib